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molecular formula C7H5ClN4S3 B8397262 2-Chloro-3-(5-(methylthio)-1,3,4-thiadiazol-2-ylthio)pyrazine

2-Chloro-3-(5-(methylthio)-1,3,4-thiadiazol-2-ylthio)pyrazine

Cat. No. B8397262
M. Wt: 276.8 g/mol
InChI Key: HJNVYEREJZOJJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08426358B2

Procedure details

The title compound was prepared according the procedure described in Example 1 by using 5-(methylthio)-1,3,4-thiadiazole-2-thiol (1.64 g, 10.00 mmol), NaH (60% dispersion in mineral oil, 445 mg, 11.00 mmol), and 2,3-dichloropyrazine (1.04 ml, 10.00 mmol) in DMF and benzene (12 ml, 1/1) by stirring at 50° C. for 20 hr and then at 110° C. for 4 hr under nitrogen atmosphere.
Quantity
1.64 g
Type
reactant
Reaction Step One
Name
Quantity
445 mg
Type
reactant
Reaction Step Two
Quantity
1.04 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
12 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][C:3]1[S:7][C:6]([SH:8])=[N:5][N:4]=1.[H-].[Na+].Cl[C:12]1[C:17]([Cl:18])=[N:16][CH:15]=[CH:14][N:13]=1>CN(C=O)C.C1C=CC=CC=1>[Cl:18][C:17]1[C:12]([S:8][C:6]2[S:7][C:3]([S:2][CH3:1])=[N:4][N:5]=2)=[N:13][CH:14]=[CH:15][N:16]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.64 g
Type
reactant
Smiles
CSC1=NN=C(S1)S
Step Two
Name
Quantity
445 mg
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
1.04 mL
Type
reactant
Smiles
ClC1=NC=CN=C1Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Step Five
Name
Quantity
12 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
by stirring at 50° C. for 20 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at 110° C. for 4 hr under nitrogen atmosphere
Duration
4 h

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
ClC1=NC=CN=C1SC=1SC(=NN1)SC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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